2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenylbutan-2-yl)acetamide
Description
2-{[3-(2,5-Dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenylbutan-2-yl)acetamide is a thienopyrimidinone-derived acetamide with a complex heterocyclic scaffold. This compound features a thieno[3,2-d]pyrimidin-4-one core substituted at the 3-position with a 2,5-dimethylphenyl group and at the 2-position with a sulfanyl-linked acetamide moiety. Such derivatives are often explored for kinase inhibition, antimicrobial activity, or anticancer properties due to their structural resemblance to purine-based therapeutics .
Properties
IUPAC Name |
2-[3-(2,5-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(4-phenylbutan-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O2S2/c1-17-9-10-18(2)22(15-17)29-25(31)24-21(13-14-32-24)28-26(29)33-16-23(30)27-19(3)11-12-20-7-5-4-6-8-20/h4-10,13-15,19H,11-12,16H2,1-3H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGXAALTWFQOFHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC(C)CCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenylbutan-2-yl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the class of thienopyrimidines and is characterized by a unique structure that includes:
- Thienopyrimidine core : Imparts specific chemical properties.
- Sulfanyl group : May enhance biological interactions.
- Substituents : 2,5-dimethylphenyl and 4-phenylbutan-2-yl groups.
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C23H28N4O2S |
| Molecular Weight | 426.6 g/mol |
Anticancer Properties
Research indicates that compounds similar to this one exhibit significant anticancer activity. For instance, studies have demonstrated that thienopyrimidine derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.
A notable study identified a related thienopyrimidine compound that showed effectiveness against various cancer cell lines, including breast and colon cancer cells. The mechanism involved the modulation of specific signaling pathways related to cell survival and proliferation .
Antimicrobial Activity
Thienopyrimidine derivatives have also been investigated for their antimicrobial properties. In vitro studies have shown that compounds with similar scaffolds exhibit activity against both gram-positive and gram-negative bacteria. The proposed mechanism involves disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways.
The exact mechanism of action for This compound is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets such as:
- Enzymatic Inhibition : The sulfanyl group may facilitate binding to enzyme active sites.
- Receptor Modulation : Potential interaction with cellular receptors involved in growth factor signaling.
- Cytotoxic Effects : Induction of oxidative stress leading to apoptosis in cancer cells.
Case Studies and Research Findings
- Anticancer Screening : A study published in ResearchGate highlighted the identification of novel anticancer compounds through screening drug libraries on multicellular spheroids. The results indicated that thienopyrimidine derivatives could effectively reduce tumor size in vivo .
- Antimicrobial Efficacy : Another study examined the antimicrobial activity of thienopyrimidine compounds against various pathogens. Results showed a significant reduction in bacterial growth at low micromolar concentrations .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds share the thieno[3,2-d]pyrimidinone core but differ in substituents, leading to variations in physicochemical properties, binding affinities, and bioactivity. Below is a comparative analysis:
Structural Analogues
2-{[3-(3,5-Difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide Key Differences:
- 3,5-Difluorophenyl group at the 3-position (vs. 2,5-dimethylphenyl).
- 2,5-Dimethoxyphenyl acetamide (vs. 4-phenylbutan-2-yl).
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-phenoxyphenyl)acetamide Key Differences:
- Simplified pyrimidinone core (vs. thieno[3,2-d]pyrimidinone).
- 4-Phenoxyphenyl substituent (vs. 4-phenylbutan-2-yl).
N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide Key Differences:
- 4-Chlorophenyl acetamide and diaminopyrimidine sulfanyl group (vs. thienopyrimidinone core). Impact: Chlorine enhances halogen bonding, and the diaminopyrimidine moiety facilitates hydrogen bonding, improving crystallinity .
Research Findings
- Synthetic Characterization : The target compound’s structure can be validated via ¹H/¹³C NMR (e.g., acetamide NH resonance at δ 10.08 ppm ) and X-ray crystallography using SHELX refinement .
- Biological Activity : Analogues with fluorophenyl or chlorophenyl groups show enhanced kinase inhibition (IC₅₀ < 1 µM) due to halogen bonding . The 4-phenylbutan-2-yl group in the target compound may improve blood-brain barrier penetration compared to shorter alkyl chains .
- Solubility : Methoxy and fluorine substituents increase aqueous solubility (e.g., 2,5-dimethoxyphenyl derivative: 0.12 mg/mL) but reduce membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
